molecular formula C20H28N2O4 B5527690 (1S,5R)-3-[2-(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[2-(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5527690
M. Wt: 360.4 g/mol
InChI Key: MUZSWWPIUAPTBK-JKSUJKDBSA-N
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Description

(1S,5R)-3-[2-(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-[2-(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the 3,4-dimethoxyphenylacetyl group and the propyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-[2-(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-3-[2-(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its interactions with biological macromolecules are of particular interest for drug discovery.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,5R)-3-[2-(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved in these interactions are studied to understand the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,5R)-3-[2-(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one include other diazabicyclo[3.2.2]nonane derivatives and compounds with similar functional groups, such as:

  • (1S,5R)-3-[2-(3,4-dimethoxyphenyl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
  • (1S,5R)-3-[2-(3,4-dimethoxyphenyl)acetyl]-6-ethyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

(1S,5R)-3-[2-(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-4-9-22-16-7-6-15(20(22)24)12-21(13-16)19(23)11-14-5-8-17(25-2)18(10-14)26-3/h5,8,10,15-16H,4,6-7,9,11-13H2,1-3H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZSWWPIUAPTBK-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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